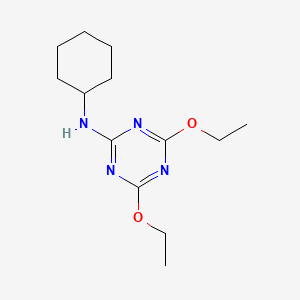![molecular formula C21H29N3 B5728335 N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline, commonly known as DPPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPEA belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of DPPEA is not fully understood. However, it has been proposed that DPPEA acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. DPPEA has also been found to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DPPEA has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Avantages Et Limitations Des Expériences En Laboratoire
DPPEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPPEA has also been found to exhibit a variety of biochemical and physiological effects, which makes it a useful tool for studying the regulation of mood, anxiety, and pain.
However, there are also some limitations associated with the use of DPPEA in lab experiments. One limitation is that the exact mechanism of action of DPPEA is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that DPPEA has not been extensively studied in vivo, which makes it difficult to extrapolate the results of experiments to humans.
Orientations Futures
There are several future directions for research on DPPEA. One direction is to further elucidate the mechanism of action of DPPEA, which may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is to study the effects of DPPEA in vivo, which may provide insight into its potential therapeutic uses in humans. Finally, further research is needed to determine the safety and toxicity of DPPEA, which is essential for its potential use as a drug.
Méthodes De Synthèse
The synthesis of DPPEA involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with N,N-diethylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with aniline to yield DPPEA. The purity of DPPEA can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPPEA has been extensively studied for its potential use in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive properties. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-14-16-24(17-15-22)20-8-6-5-7-9-20/h5-13H,3-4,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGIJCSGLIRNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424176 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)